Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-
Overview
Description
Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- is a chemical compound that belongs to the class of imidazolidinyl derivatives This compound is known for its unique structural features, which include a phenol group attached to a 1,3-dimethyl-2-imidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- typically involves the formation of the imidazolidinyl ring followed by its attachment to the phenol group. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by various reagents, including Lewis acids and bases, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazolidinyl ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazolidinyl derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- involves its interaction with molecular targets and pathways. In biological systems, it can act as a drug carrier, facilitating the absorption of therapeutic agents through the skin . Its imidazolidinyl moiety may interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- can be compared with other similar compounds, such as:
1,3-Dimethyl-2-imidazolidinone: A strong polar aprotic solvent with similar structural features.
Phenol derivatives: Compounds with phenol groups that exhibit similar chemical reactivity.
Imidazolidinyl derivatives: Compounds with imidazolidinyl rings that have comparable biological and chemical properties.
Properties
IUPAC Name |
4-(1,3-dimethylimidazolidin-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-7-8-13(2)11(12)9-3-5-10(14)6-4-9/h3-6,11,14H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGVPPUVXDSRGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1C2=CC=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232424 | |
Record name | Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83521-93-1 | |
Record name | Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083521931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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